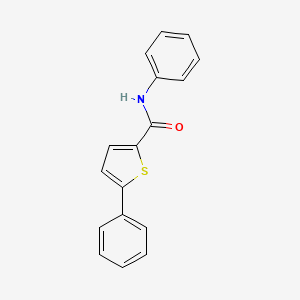

N,5-diphenylthiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,5-diphenylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NOS/c19-17(18-14-9-5-2-6-10-14)16-12-11-15(20-16)13-7-3-1-4-8-13/h1-12H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWHGPNGGBOHLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N,5 Diphenylthiophene 2 Carboxamide

De Novo Synthesis Approaches to N,5-diphenylthiophene-2-carboxamide

The initial construction of the N,5-diphenylthiophene-2-carboxamide skeleton can be achieved through several synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Classical Organic Synthesis Routes

Classical methods for the synthesis of the thiophene (B33073) ring often rely on the condensation of a 1,4-dicarbonyl compound with a sulfur source. While specific classical routes to N,5-diphenylthiophene-2-carboxamide are not extensively detailed in the reviewed literature, general principles of thiophene synthesis can be applied. For instance, a plausible route could involve the reaction of a suitably substituted 1,4-dicarbonyl precursor with Lawesson's reagent or phosphorus pentasulfide. The subsequent amidation of a carboxylic acid or ester derivative at the 2-position would then yield the target compound. These methods, while foundational, may sometimes be limited by harsh reaction conditions and lower yields.

Transition Metal-Catalyzed Coupling Reactions in N,5-diphenylthiophene-2-carboxamide Synthesis

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com The synthesis of N,5-diphenylthiophene-2-carboxamide and its derivatives is no exception, with the Suzuki-Miyaura cross-coupling reaction being a particularly powerful tool. harvard.edumdpi.comscirp.org

This approach typically involves the coupling of a di-halogenated thiophene carboxamide with an appropriate arylboronic acid in the presence of a palladium catalyst. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been successfully coupled with various arylboronic acids to generate a library of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.comnih.gov The reaction conditions are generally mild, employing catalysts like Pd(PPh₃)₄ and a base such as potassium phosphate (B84403) in a suitable solvent like 1,4-dioxane. mdpi.comnih.gov This methodology offers a convergent and flexible route, allowing for the late-stage introduction of the 5-phenyl group.

The versatility of the Suzuki coupling is highlighted by its tolerance of various functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. mdpi.comresearchgate.net This enables the synthesis of a wide array of N,5-diphenylthiophene-2-carboxamide analogues with tailored electronic properties.

Table 1: Examples of Suzuki Cross-Coupling Reactions for the Synthesis of N,5-diphenylthiophene-2-carboxamide Analogues

| Thiophene Substrate | Arylboronic Acid/Ester | Catalyst/Base | Product | Yield (%) | Reference |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72 | mdpi.comnih.gov |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 68 | mdpi.com |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 57 | mdpi.com |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 3-Acetylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(3-acetylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 60 | mdpi.com |

This table is generated based on data for analogous structures and illustrates the general applicability of the Suzuki reaction.

Multicomponent Reactions for Thiophene Carboxamide Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials, offer an efficient and atom-economical approach to complex molecules. acs.orgmdpi.comresearchgate.net The Gewald reaction is a prominent MCR for the synthesis of 2-aminothiophenes, which can serve as key intermediates for thiophene carboxamides.

While a direct one-pot synthesis of N,5-diphenylthiophene-2-carboxamide via an MCR is not explicitly described, the principles of MCRs can be applied to construct the core thiophene ring system. For example, a three-component reaction involving an activated methylene (B1212753) compound, an aldehyde or ketone, and elemental sulfur can lead to highly substituted thiophenes. tandfonline.com Subsequent functional group transformations, such as the conversion of an amino group to a carboxamide, would be necessary to arrive at the final product.

Derivatization Strategies for N,5-diphenylthiophene-2-carboxamide Analogues

The inherent reactivity of the N,5-diphenylthiophene-2-carboxamide scaffold allows for a wide range of chemical modifications, enabling the synthesis of diverse analogues with potentially enhanced properties.

Modifications at the Thiophene Ring System

The thiophene ring itself is amenable to various transformations. Electrophilic substitution reactions, such as halogenation, can introduce reactive handles for further functionalization. For instance, chlorination of the thiophene ring can be achieved, although directing the substitution to the desired position can be challenging and may require protecting groups. researchgate.net Once halogenated, these positions can serve as sites for cross-coupling reactions to introduce additional substituents.

Furthermore, the sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or sulfone, which can significantly alter the electronic properties and geometry of the molecule. nih.gov

Substitutions on the N-Phenyl and 5-Phenyl Moieties

The two phenyl rings of N,5-diphenylthiophene-2-carboxamide offer ample opportunities for derivatization. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be employed to introduce a variety of functional groups onto these rings. The directing effects of the existing substituents will govern the position of the incoming group.

A more versatile approach involves the use of substituted phenylboronic acids in the Suzuki cross-coupling reaction during the de novo synthesis. mdpi.comnih.gov This allows for the direct incorporation of a wide range of functionalities onto the 5-phenyl ring. Similarly, by starting with a substituted aniline (B41778) for the amide bond formation, modifications can be readily introduced to the N-phenyl ring. nih.gov

The exploration of structure-activity relationships (SAR) often focuses on the effects of substituents at the para and meta positions of the phenyl rings. nih.gov For example, in a study on related 5-aminothiophene-2,4-dicarboxamide analogues, the introduction of a para-fluoro substituent on the C-2 carboxamide phenyl ring was found to be beneficial for biological activity. nih.gov

Table 2: Representative Derivatization of the Phenyl Moieties

| Position of Modification | Type of Modification | Reagents/Conditions | Resulting Functionality | Reference Context |

| 5-Phenyl | Suzuki Coupling | Substituted Arylboronic Acids | Diverse aryl groups | mdpi.comnih.gov |

| N-Phenyl | Amide Formation | Substituted Anilines | Substituted N-aryl groups | nih.gov |

| Phenyl Rings | Electrophilic Substitution | Halogenating agents (e.g., NBS, NCS) | Halogen atoms (Br, Cl) | General Knowledge |

| Phenyl Rings | Electrophilic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄) | Nitro group | General Knowledge |

This table provides a conceptual overview of derivatization strategies based on general organic chemistry principles and findings from related structures.

Alterations of the Carboxamide Functionality

The carboxamide group is a robust and versatile functional group, and its transformation is a key strategy in the structural modification of bioactive molecules. In the context of N,5-diphenylthiophene-2-carboxamide, alterations to this moiety can lead to derivatives with different physicochemical and biological properties. The primary transformations of the carboxamide group involve hydrolysis to a carboxylic acid and reduction to an amine.

Hydrolysis to Carboxylic Acid

The conversion of a carboxamide to a carboxylic acid is a fundamental reaction in organic chemistry, typically achieved through hydrolysis under acidic or basic conditions. sigmaaldrich.com This process involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the amide.

While specific studies detailing the hydrolysis of N,5-diphenylthiophene-2-carboxamide are not prevalent in the reviewed literature, the general principles of amide hydrolysis are well-established and applicable. google.com For instance, the hydrolysis of the nitrile group to a carboxylic acid is a known synthetic route for related thiophene compounds, which can then be converted to the carboxamide, suggesting the reverse reaction (amide to acid) is chemically feasible.

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. google.com This is typically carried out by heating the amide in the presence of a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). acs.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon. This reaction is often performed by heating the amide with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The initial product is the carboxylate salt, which then requires acidification to yield the final carboxylic acid. ias.ac.in

The expected hydrolysis of N,5-diphenylthiophene-2-carboxamide would yield 5-phenylthiophene-2-carboxylic acid. This transformation is significant as it allows for the introduction of other functional groups via reactions of the carboxylic acid.

Table 1: General Conditions for Hydrolysis of N,5-diphenylthiophene-2-carboxamide

| Transformation | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | Aqueous H₂SO₄ or HCl, Heat | 5-Phenylthiophene-2-carboxylic acid |

| Base-Catalyzed Hydrolysis | 1. Aqueous NaOH or KOH, Heat 2. H₃O⁺ | 5-Phenylthiophene-2-carboxylic acid |

Reduction to Amine

The reduction of amides to amines is a valuable transformation that provides access to a different class of compounds with distinct biological profiles. This reaction typically requires powerful reducing agents due to the low reactivity of the amide carbonyl group. researchgate.net

Commonly used reagents for this transformation include lithium aluminum hydride (LiAlH₄). researchgate.net More recent and chemoselective methods have also been developed, such as the use of triflic anhydride (B1165640) (Tf₂O) followed by sodium borohydride (B1222165) (NaBH₄), or systems like Cp₂ZrHCl–NaBH₄. clockss.org These newer methods can offer greater tolerance for other functional groups within the molecule.

For N,5-diphenylthiophene-2-carboxamide, reduction would convert the carboxamide functionality into a primary amine, resulting in the formation of (5-phenylthiophen-2-yl)methanamine. This transformation is noted as a potential reaction for structurally related compounds like 5-chloro-N-phenylthiophene-2-carboxamide. evitachem.com

Table 2: Potential Reagents for the Reduction of N,5-diphenylthiophene-2-carboxamide

| Reagent System | Description | Product |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful, non-selective reducing agent commonly used for amide reduction. | (5-Phenylthiophen-2-yl)methanamine |

| Tf₂O / NaBH₄ | A two-reagent system for the direct and chemoselective reduction of secondary amides. clockss.org | (5-Phenylthiophen-2-yl)methanamine |

| Cp₂ZrHCl / NaBH₄ | A combination used for the chemoselective reduction of secondary lactams, which may be applicable. clockss.org | (5-Phenylthiophen-2-yl)methanamine |

These transformations of the carboxamide group in N,5-diphenylthiophene-2-carboxamide represent key synthetic pathways to diversify the core structure, enabling the exploration of new derivatives with potentially enhanced or different biological activities.

Spectroscopic and Structural Elucidation of N,5 Diphenylthiophene 2 Carboxamide and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular skeleton.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule. In the ¹H NMR spectrum of N,5-diphenylthiophene-2-carboxamide, distinct signals are observed for the aromatic protons and the amide proton.

For a related compound, N-(3,5-Diphenyl-2-thenoyl)aniline, the ¹H NMR spectrum (in CDCl₃) shows a series of signals corresponding to the different protons. amazonaws.com The protons on the phenyl rings typically appear as multiplets in the range of δ 7.0-7.7 ppm. amazonaws.com Specifically, the spectrum shows a triplet at δ 7.04 (1H), a doublet at δ 7.15 (2H), a triplet at δ 7.23 (2H), a singlet at δ 7.27 (1H), a singlet at δ 7.33 (1H), a triplet at δ 7.36 (1H), a triplet at δ 7.42 (2H), a multiplet between δ 7.56-7.56 (5H), and a doublet at δ 7.67 (2H). amazonaws.com The chemical shifts and splitting patterns are influenced by the electronic effects of the substituents on the thiophene (B33073) and phenyl rings. hw.ac.ukorganicchemistrydata.org

Table 1: ¹H NMR Data for N-(3,5-Diphenyl-2-thenoyl)aniline

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.04 | t | 1H | Aromatic H |

| 7.15 | d | 2H | Aromatic H |

| 7.23 | t | 2H | Aromatic H |

| 7.27 | s | 1H | Aromatic H |

| 7.33 | s | 1H | Thiophene H |

| 7.36 | t | 1H | Aromatic H |

| 7.42 | t | 2H | Aromatic H |

| 7.56-7.56 | m | 5H | Aromatic H |

| 7.67 | d | 2H | Aromatic H |

Source: amazonaws.com

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Since ¹³C has a low natural abundance, the spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom. ucl.ac.uk

In the ¹³C NMR spectrum of N-(3,5-Diphenyl-2-thenoyl)aniline (in CDCl₃), a series of signals are observed for the aromatic carbons and the carbonyl carbon. amazonaws.com The carbonyl carbon of the amide group typically resonates in the downfield region around δ 160 ppm. amazonaws.com The aromatic carbons show signals in the range of δ 119-148 ppm. amazonaws.com Specifically, the observed chemical shifts are 119.25, 124.12, 126.06, 126.66, 128.73, 128.93, 129.10, 129.17, 129.38 (overlapped), 133.26, 134.22, 135.36, 137.56, 142.88, 147.92, and 159.85 ppm. amazonaws.com

Table 2: ¹³C NMR Data for N-(3,5-Diphenyl-2-thenoyl)aniline

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 119.25 | Aromatic C |

| 124.12 | Aromatic C |

| 126.06 | Aromatic C |

| 126.66 | Aromatic C |

| 128.73 | Aromatic C |

| 128.93 | Aromatic C |

| 129.10 | Aromatic C |

| 129.17 | Aromatic C |

| 129.38 | Aromatic C (overlapped) |

| 133.26 | Aromatic C |

| 134.22 | Aromatic C |

| 135.36 | Aromatic C |

| 137.56 | Aromatic C |

| 142.88 | Aromatic C |

| 147.92 | Aromatic C |

| 159.85 | C=O (Amide) |

Source: amazonaws.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity of atoms within a molecule. ic.ac.ukemerypharma.com

COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to identify neighboring protons in the structure. emerypharma.com

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on their attached proton signals.

For complex molecules like N,5-diphenylthiophene-2-carboxamide and its analogues, 2D NMR is crucial for resolving overlapping signals in the 1D spectra and providing definitive structural proof. mdpi.comnih.gov The substitution patterns on the thiophene ring, such as 2,5-disubstituted versus 2,3-disubstituted, can be unambiguously determined using these techniques. amazonaws.com

Infrared (IR) and Raman Spectroscopic Characterization of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light provides a characteristic fingerprint of the functional groups present in the molecule.

For N,5-diphenylthiophene-2-carboxamide, the IR spectrum shows characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. msu.edumdpi.com The C=O stretching vibration of the amide (Amide I band) is a strong absorption that occurs in the range of 1630-1680 cm⁻¹. mdpi.comlibretexts.org The exact position of this band can be influenced by hydrogen bonding. msu.edulibretexts.org

In addition to the amide bands, the IR spectrum will also show absorptions corresponding to the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic and thiophene rings (in the 1400-1600 cm⁻¹ region). msu.edu The C-S stretching vibration of the thiophene ring is typically weaker and appears at lower frequencies.

Raman spectroscopy can also be used to identify these vibrational modes. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and can provide complementary information, particularly for the C=C and C-S bonds of the thiophene ring. aps.orghoriba.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). savemyexams.com

For N,5-diphenylthiophene-2-carboxamide, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. For the related compound, N-(3,5-Diphenyl-2-thenoyl)aniline, the molecular ion peak is observed at m/z 355. amazonaws.com

In addition to the molecular ion peak, mass spectrometry also provides information about the structure of the molecule through its fragmentation pattern. savemyexams.comlibretexts.org The molecule can break apart in the mass spectrometer in predictable ways, and the resulting fragment ions provide clues about the different structural units. For example, cleavage of the amide bond or fragmentation of the thiophene or phenyl rings would lead to characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis of Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) is related to the energy difference between these orbitals. masterorganicchemistry.com

For N,5-diphenylthiophene-2-carboxamide, the presence of conjugated systems, including the phenyl rings, the thiophene ring, and the carboxamide group, gives rise to characteristic UV-Vis absorption bands. These are typically π → π* and n → π* transitions. masterorganicchemistry.com The extended conjugation in this molecule would be expected to result in absorption at longer wavelengths compared to the individual chromophores. The UV-Vis spectrum can be used to confirm the presence of the conjugated system and can be sensitive to the substitution pattern on the rings. nih.gov

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectra of N,5-diphenylthiophene-2-carboxamide and its analogues are characterized by transitions occurring in the ultraviolet (UV) region. These transitions are primarily π → π* and n → π* in nature, arising from the conjugated π-system of the thiophene and phenyl rings, as well as the non-bonding electrons on the heteroatoms (nitrogen, oxygen, and sulfur). slideshare.netrsc.orgjetir.org The absorption of UV radiation excites electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals. rsc.org

In conjugated systems like these, the energy gap between the π bonding and π* anti-bonding orbitals is reduced, leading to absorption at longer wavelengths. rsc.org For instance, phenyl-thiophene compounds derivatized with dipicolinic acid have been observed to absorb UV light at wavelengths between 376 and 395 nm. acs.org The specific absorption maxima (λmax) can be influenced by the solvent and the specific substituents on the aromatic rings. acs.org The presence of chromophores, such as the C=C and C=O groups within these molecules, is responsible for their characteristic UV absorption. slideshare.netjetir.org

Table 1: Electronic Transitions and Absorption Maxima

| Compound/Class | Transition Type | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| Phenyl-thiophene compounds with dipicolinic acid | π → π* | 376 - 395 nm | acs.org |

| General unsaturated aldehydes/ketones | π → π* | ~217 nm | |

| General compounds with C=O, C=N, N=O | n → π* | ~300 nm | slideshare.net |

Luminescence Behavior and Quantum Yields in Solution and Solid State

Many thiophene-based compounds, including analogues of N,5-diphenylthiophene-2-carboxamide, exhibit luminescence, emitting light after absorbing energy. acs.org The efficiency of this emission is quantified by the quantum yield (Φ), which is the ratio of emitted photons to absorbed photons. actanaturae.ru

In solution, phenyl-thiophene compounds derivatized with dipicolinic acid bis(diethylamide) and diethyl ester have demonstrated high luminescence quantum yields, reaching up to 99% in toluene (B28343) and between 76% and 96% in methanol. acs.org This indicates that these molecules are highly efficient at converting absorbed UV light into emitted blue light. acs.org The emission wavelengths for these compounds are typically in the blue region of the visible spectrum, with maxima observed between 440 and 464 nm. acs.org

In the solid state, the luminescence behavior can differ significantly. A notable red-shift in the emission wavelength, sometimes by as much as 138 nm, is often observed. acs.org This is attributed to intermolecular interactions and the formation of excimers in the solid state. acs.org The solid-state quantum yields are generally lower than in solution. For example, for a series of phenyl-thiophene compounds, solid-state quantum yields were determined to be 29%, 4%, and 7%. acs.org

Table 2: Luminescence Quantum Yields

| Compound/Analogue Class | State | Quantum Yield (Φ) | Emission Color | Reference |

|---|---|---|---|---|

| Phenyl-thiophene with dipicolinic acid bis(diethylamide) (1) | Toluene Solution | 99% | Blue | acs.org |

| Phenyl-thiophene with dipicolinic acid bis(diethylamide) (1) | Solid State | 29% | Green | acs.org |

| Phenyl-thiophene with dipicolinic acid diethyl ester (2) | Toluene Solution | 85.6 ± 8.1% (average) | Blue | acs.org |

| Phenyl-thiophene with dipicolinic acid diethyl ester (2) | Solid State | 4% | Green | acs.org |

| Unsymmetrical phenyl-thiophene with dipicolinic acid (3) | Methanol Solution | 45.8 ± 16.1% (average) | Blue | acs.org |

| Unsymmetrical phenyl-thiophene with dipicolinic acid (3) | Solid State | 7% | Green | acs.org |

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

X-ray crystallography allows for the precise measurement of the distances between atomic nuclei (bond lengths) and the angles formed by three connected atoms (bond angles). chemrevlett.com For thiophene derivatives, the bond lengths and angles within the thiophene ring and between the thiophene ring and its substituents are of particular interest. umich.edu

Dihedral angles, which describe the rotation around a chemical bond, are crucial for understanding the three-dimensional shape of a molecule. In the case of N,5-diphenylthiophene-2-carboxamide and its analogues, the dihedral angles between the thiophene ring and the attached phenyl rings determine the degree of planarity and conjugation in the molecule. acs.org For example, in one phenyl-thiophene derivative, a large torsion angle of 30.28° was observed between the phenyl and thiophene moieties, while a much smaller angle of -3.37° was found between the pyridine (B92270) and thiophene rings, indicating near co-planarity in the latter case. acs.org In 2,5-diphenylthiophene (B121853), the dihedral angles between the terminal phenyl rings and the central thiophene were found to be 8.3° and 8.7°. acs.org

Table 3: Selected Crystallographic Data for a Phenyl-Thiophene Analogue (Compound 1)

| Parameter | Value | Reference |

|---|---|---|

| Torsion Angle (Phenyl-Thiophene) | 30.28° | acs.org |

| Torsion Angle (Pyridine-Thiophene) | -3.37° | acs.org |

| Crystal System | Monoclinic | acs.org |

| Space Group | P21/c | acs.org |

| a (Å) | 15.224(3) | acs.org |

| b (Å) | 8.9383(18) | acs.org |

| c (Å) | 17.234(3) | acs.org |

| β (°) | 114.36(3) | acs.org |

| V (Å3) | 2136.4(7) | acs.org |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules are held together by various non-covalent forces known as intermolecular interactions. These include hydrogen bonds and π-π stacking. mdpi.com Hydrogen bonds form between a hydrogen atom covalently bonded to an electronegative atom (like N or O) and another nearby electronegative atom. mdpi.com π-π stacking refers to the attractive, non-covalent interactions between aromatic rings.

In the crystal structure of a phenyl-thiophene analogue, weaker C-H···π interactions were observed instead of strong π-π or S-S short contacts. acs.org The distances for O···H-C interactions were found to be 2.79 and 2.87 Å. acs.org In other related structures, such as thiophene-2,5-biscarboxamide derivatives, hydrogen bonding involving the thiophene C-H protons has been implicated in anion binding. researchgate.net The analysis of these interactions is crucial for understanding the crystal packing and the resulting material properties. mdpi.com

Conformational Analysis in the Crystalline State

The conformation of a molecule describes the spatial arrangement of its atoms, which can be influenced by the surrounding environment. In the crystalline state, the molecule adopts a specific, low-energy conformation. nih.gov X-ray crystallography provides a snapshot of this solid-state conformation. acs.org

For instance, the nearly co-planar arrangement observed between the pyridine and thiophene rings in an analogue suggests a high degree of π-delocalization between these two rings. acs.org Conversely, the larger torsion angle between the phenyl and thiophene rings indicates a lower degree of delocalization. acs.org Comparing the solid-state conformation with theoretical calculations can provide insights into the forces that govern molecular shape. mdpi.com

Computational and Theoretical Investigations of N,5 Diphenylthiophene 2 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and optimizing the geometry of molecular systems. nih.gov By utilizing functionals like B3LYP and basis sets such as 6-31G(d) or higher, researchers can accurately predict various molecular properties. nih.govarxiv.org These calculations provide valuable insights into the molecule's stability, reactivity, and spectroscopic characteristics. nih.govmdpi.com

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. nih.gov For thiophene-2-carboxamide derivatives, studies have revealed the potential for intramolecular hydrogen bonding. For instance, the hydrogen atom of the amide group (NH) can form a hydrogen bond with the oxygen of the carboxamide group. nih.gov The distances of these bonds are typically within the range of 1.730–1.732 Å, confirming their existence. nih.gov

The optimized geometry of 2,5-diphenylthiophene (B121853) (a related core structure) shows specific bond lengths: the C-C single bonds are approximately 1.42 Å, while the C=C double bonds are about 1.38 Å. researchgate.netresearchgate.net The C-S bond lengths within the thiophene (B33073) ring are around 1.73 Å to 1.75 Å. mdpi.com These computational findings are generally in good agreement with experimental data. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). mdpi.com

The distribution of HOMO and LUMO orbitals in thiophene derivatives is typically spread across the π-conjugated system of the thiophene and phenyl rings. nih.govresearchgate.net For N,5-diphenylthiophene-2-carboxamide and its analogs, the HOMO is often localized on the thienyl and phenyl groups, while the LUMO may be concentrated on the carboxamide phenyl thiophene substituent. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity. A larger energy gap suggests higher stability and lower reactivity. mdpi.com For a series of thiophene-2-carboxamide derivatives, the HOMO-LUMO energy gaps have been reported to be in the range of 3.11–3.83 eV. nih.gov

| Derivative Type | EHOMO (eV) | ELUMO (eV) | ΔEH-L (eV) |

|---|---|---|---|

| Amino Derivatives | -5.58 to -5.91 | -1.99 to -2.73 | 3.11 to 3.83 |

| Hydroxyl Derivatives | -5.6 to -5.8 | -2.1 to -2.5 | 3.3 to 3.6 |

| Methyl Derivatives | -5.7 to -5.9 | -2.2 to -2.6 | 3.2 to 3.5 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ias.ac.inuni-muenchen.de The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). walisongo.ac.id

In molecules containing electronegative atoms like oxygen and nitrogen, these areas typically exhibit negative electrostatic potential. ias.ac.in For substituted benzenes and related aromatic systems, the regions above and below the aromatic ring can be either negative or positive depending on the nature of the substituents. ias.ac.inwalisongo.ac.id For N,5-diphenylthiophene-2-carboxamide, the oxygen and nitrogen atoms of the carboxamide group are expected to be regions of negative potential, while the hydrogen atoms of the amide and phenyl groups would exhibit positive potential. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding. mdpi.comrsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with biological targets. mdpi.commdpi.com By simulating the movement of atoms and molecules, MD can predict the stability of ligand-protein complexes. nih.gov

For thiophene-carboxamide derivatives, MD simulations have been employed to study their interactions with protein targets, such as tubulin. nih.gov The stability of the ligand-protein complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. A stable complex will exhibit low RMSD values, typically less than 3 Å, indicating that the ligand remains well-fitted within the binding pocket. mdpi.comnih.gov These simulations can also reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. mdpi.com

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity. rasayanjournal.co.inarxiv.org These descriptors include chemical potential (μ), electrophilicity index (ω), and chemical hardness (η), which help in rationalizing the reactivity patterns of molecular systems. mdpi.comrasayanjournal.co.in

Chemical hardness (η) and its inverse, chemical softness (S), are fundamental concepts in conceptual DFT that describe the resistance of a molecule to changes in its electron distribution. mdpi.commdpi.com Hardness is approximated as half the difference between the ionization potential (I) and the electron affinity (A), which can be related to the HOMO and LUMO energies (η ≈ (E_LUMO - E_HOMO)/2). arxiv.orgrsc.org

A "hard" molecule has a large HOMO-LUMO gap, making it less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive. mdpi.commdpi.com These descriptors are valuable for predicting the reactivity of different sites within a molecule and for comparing the reactivity of a series of related compounds. rasayanjournal.co.in

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Indicates higher reactivity. |

| Chemical Potential (μ) | - (I + A) / 2 ≈ (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the stabilization in energy when a system acquires additional electronic charge. |

Electrophilicity Index

The electrophilicity index (ω) is a crucial concept in conceptual density functional theory that quantifies the ability of a molecule to accept electrons. scielo.org.mx It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. scielo.org.mx A higher electrophilicity index indicates a greater capacity to act as an electrophile. This index is calculated from the electronic chemical potential (μ) and the chemical hardness (η). researchgate.net

For a series of designed non-fullerene acceptor compounds based on a DTS(FBTTh₂)₂R1 reference, the electrophilicity index was calculated to understand global reactivity. nih.gov These studies collectively demonstrate that the electrophilicity of a thiophene-based molecule is highly tunable through substitution, a principle that would apply directly to N,5-diphenylthiophene-2-carboxamide.

Table 1: Calculated Electrophilicity and Related Parameters for Representative Thiophene Derivatives

| Compound/Derivative Class | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Electrophilicity Index (ω) (eV) | Reference |

| Thiophene Sulfonamide Derivatives | 6.88 - 7.59 | 1.12 - 2.87 | 1.25 - 2.99 | researchgate.net |

| 3,5-dicyanothiophene | Not specified | Not specified | 4.31 | nih.gov |

| DTS(FBTTh₂)₂ Based Acceptors | 4.90 - 5.14 | 2.57 - 2.92 | 10.09 - 13.91 (in Hartree units) | nih.gov |

Note: Data is for related thiophene derivatives, not N,5-diphenylthiophene-2-carboxamide itself. Conversion from Hartree to eV may be necessary for direct comparison (1 Hartree ≈ 27.211 eV).

Non-Linear Optical (NLO) Properties from Computational Studies

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. scirp.org Computational methods, particularly DFT, are instrumental in predicting the NLO properties of organic molecules, which arise from the interaction of intense light with the material, leading to changes in its optical properties. frontiersin.org Key NLO parameters include the molecular polarizability (α) and the first-order hyperpolarizability (β).

Computational studies on various thiophene-carboxamide and related structures reveal that they are promising candidates for NLO applications. The presence of donor and acceptor groups connected by a π-conjugated system, a "D-π-A" architecture, is a classic design strategy for enhancing NLO response. In N,5-diphenylthiophene-2-carboxamide, the phenyl groups and the carboxamide moiety attached to the thiophene ring create such a conjugated system.

A study on pyrazole-thiophene-based amide derivatives, calculated at the PBE0-D3BJ/def2-TZVP level, showed that the first hyperpolarizability (β) values were significantly influenced by the nature of the aryl substituents. mdpi.com For example, introducing an electron-donating methoxy (B1213986) group or an electron-withdrawing nitro group onto the aryl ring system led to substantial changes in the calculated β values, indicating a tunable NLO response. mdpi.com Similarly, research on thiophene sulfonamide derivatives demonstrated a correlation between a smaller HOMO-LUMO energy gap and a higher hyperpolarizability value, a common trend in NLO materials. researchgate.netsemanticscholar.org

Table 2: Calculated Non-Linear Optical (NLO) Properties for Representative Thiophene Derivatives

| Compound/Derivative Class | HOMO-LUMO Gap (ΔE) (eV) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) | Reference |

| Pyrazole-Thiophene Amides (9a-9h) | 4.67 - 5.05 | 290.0 - 418.8 | 390.1 - 4250.1 | mdpi.com |

| Thiophene Sulfonamide Derivatives | 3.44 - 4.65 | Not specified | 2099 - 10507 | researchgate.netsemanticscholar.org |

| D-π-A Dyes (DPTM-1 to DPTM-12) | 2.04 - 2.72 | Not specified | 66,275 - 110,509 | frontiersin.org |

Note: Values are highly dependent on the computational method and basis set used. The data is for related thiophene derivatives.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry serves as a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. DFT calculations can provide theoretical vibrational frequencies (related to IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

Vibrational Frequencies: Theoretical vibrational analysis for thiophene derivatives is commonly performed using DFT methods like B3LYP. A study on tert-Butyl N-(thiophen-2-yl)carbamate used the B3LYP/6-311++G(d,p) level of theory to calculate vibrational frequencies. nih.gov The calculated frequencies, after scaling to correct for anharmonicity and other systematic errors, showed good agreement with the experimental FT-IR spectrum. nih.gov Key vibrational modes for thiophene-carboxamides typically include C=O stretching, N-H bending, C-N stretching, and various vibrations associated with the thiophene and phenyl rings. For N,5-diphenylthiophene-2-carboxamide, one would expect characteristic peaks corresponding to these functional groups.

NMR Chemical Shifts: The prediction of NMR chemical shifts (¹H and ¹³C) using methods like Gauge-Independent Atomic Orbital (GIAO) is a standard computational practice. nih.gov These calculations are invaluable for assigning signals in experimental spectra and for confirming molecular structures. Studies on pyrazole-thiophene amides have shown that computed ¹H and ¹³C NMR data correlate well with experimental results. mdpi.com The chemical shifts are sensitive to the electronic environment of each nucleus; therefore, the positions of the phenyl and carboxamide substituents on the thiophene ring in N,5-diphenylthiophene-2-carboxamide would strongly influence the predicted shifts of the thiophene protons and carbons. organicchemistrydata.orgresearchgate.net

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies for a Thiophene Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment | Reference |

| N-H Stretch | 3450 | 3265 | Amide N-H | nih.gov |

| C=O Stretch | 1750 | 1720 | Carbamate C=O | nih.gov |

| C-H Stretch (Aromatic) | 3100-3150 | 3106 | Thiophene C-H | nih.gov |

Note: Data shown for tert-Butyl N-(thiophen-2-yl)carbamate. Calculated values are typically scaled to improve agreement with experiment.

Table 4: Representative Calculated vs. Experimental NMR Chemical Shifts for a Thiophene Derivative

| Nucleus (Position) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Reference |

| Thiophene-H3 | 7.35 | 7.24 | mdpi.com |

| Thiophene-H4 | 6.90 | 6.80 | mdpi.com |

| Amide-NH | 9.85 | 9.81 | mdpi.com |

Note: Data is for a representative pyrazole-thiophene amide (Compound 9b from the source). Agreement depends on the level of theory, solvent model, and reference standard used.

Theoretical Studies on Thiophene Ring Aromaticity and Stability

The aromaticity of the thiophene ring is a fundamental property that dictates its stability and reactivity. This property can be quantified computationally using various indices, such as the harmonic oscillator model of aromaticity (HOMA), nucleus-independent chemical shift (NICS), and analysis of bond lengths.

Theoretical studies consistently show that thiophene is aromatic, though generally less so than benzene (B151609). chemrxiv.org The aromaticity of the thiophene ring in a molecule like N,5-diphenylthiophene-2-carboxamide is influenced by its substituents. The electron-withdrawing carboxamide group and the phenyl groups can modulate the electron density within the thiophene ring, affecting its aromatic character.

Structure Activity Relationship Sar Studies of N,5 Diphenylthiophene 2 Carboxamide and Its Analogues

Elucidation of Key Structural Motifs for Biological Activity

The fundamental scaffold of N,5-diphenylthiophene-2-carboxamide comprises several key structural motifs that are essential for its biological activity. The central thiophene (B33073) ring, the N-phenyl carboxamide group, and the phenyl ring at the 5-position form the core pharmacophore.

The carboxamide linkage is another crucial element, primarily due to its ability to form key hydrogen bonds with biological targets. researchgate.net The amide N-H and carbonyl oxygen can act as hydrogen bond donor and acceptor, respectively, anchoring the ligand in the target's binding site. nih.govtcmsp-e.com Modifications to this group, such as altering the N-substituent, have profound effects on activity.

The two phenyl rings contribute significantly to the molecule's activity, likely through hydrophobic interactions within the target's binding pocket. nih.gov The substitution on these rings provides a primary avenue for modulating the electronic and steric properties of the entire molecule, thereby fine-tuning its biological potency and selectivity. Studies on related 2-aminothiophenes have shown that aryl substituents at positions 4 and 5 are critical for activity. researchgate.net

Impact of Substituent Effects on Biological Potency and Selectivity

The electronic nature of substituents on the phenyl rings can dramatically alter biological activity by influencing the electron distribution across the molecule. numberanalytics.comresearchgate.net This, in turn, affects the strength of interactions with the biological target.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) can increase electron density in the aromatic ring. In some thiophene-carboxamide series, the introduction of methoxy groups led to significant inhibitory activity. nih.gov For instance, in a series of 5-cyano-2-phenylaminothiophene-3-carboxamides, an N-(4-methoxyphenyl) group was a common feature among active compounds. nih.gov

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and nitro groups (-NO₂) decrease the electron density of the ring. In studies of 2-amino-4-(3-trifluoromethylphenyl)thiophenes, a 5-(4-chlorophenyl) substituent produced the most potent and efficacious analog in the 3-ethoxycarbonyl series. researchgate.net In another series of thiophene carboxamides designed as anticancer agents, compounds with a 5-(4-fluorophenyl) group were synthesized and evaluated. researchgate.net The introduction of a nitro group on an N-phenyl ring has also been explored, highlighting the impact of strong EWGs.

The following table summarizes the effects of various electronic substituents on the activity of related thiophene carboxamide analogs.

| Compound Series | Substituent | Position | Effect on Activity | Reference |

| Thiophene-3-carboxamides | Methoxy | Benzene (B151609) Ring | Increased JNK1 inhibition | nih.gov |

| 2-Amino-4-(3-trifluoromethylphenyl)thiophenes | 4-Chlorophenyl | 5-position | Most potent and efficacious | researchgate.net |

| 5-Cyano-thiophene-3-carboxamides | 4-Methoxyphenyl | N-phenyl | Feature in active compounds | nih.gov |

| Thiophene-2-carboxamides | 4-Fluorophenyl | 5-position | Synthesized for anticancer evaluation | researchgate.net |

Steric hindrance, which arises from the physical bulk of a substituent, plays a critical role in determining how a molecule can fit into its biological target. numberanalytics.combohrium.com The size and position of substituents can influence both the conformation of the molecule and its ability to access the binding site.

Research on substituted nitroarenes shows that bulky substituents can hinder the approach of reactants and affect the planarity of the molecule, which can be crucial for activity. lookchemmall.com For example, a bulky group at a position ortho to the nitro group can force it out of coplanarity with the ring, diminishing its electronic influence. Similarly, in the N,5-diphenylthiophene-2-carboxamide scaffold, bulky groups on the phenyl rings, particularly at the ortho positions, can force the rings to twist relative to the central thiophene core. This change in dihedral angle can significantly impact binding affinity. In some cases, bulky substituents can direct reactions to less hindered positions, such as the para position instead of the ortho position. numberanalytics.com

Hydrogen bonds are critical for the specific recognition between a ligand and its biological target. researchgate.net In the N,5-diphenylthiophene-2-carboxamide scaffold, the amide moiety (-C(=O)NH-) is a primary site for such interactions. nih.govtcmsp-e.com

Conformational Flexibility and Its Role in Ligand-Target Recognition

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. The N,5-diphenylthiophene-2-carboxamide scaffold possesses a degree of conformational flexibility, primarily related to the rotation around the single bonds connecting the phenyl rings to the thiophene core and the carboxamide group.

Bioisosteric Replacements and Their Influence on SAR

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to optimize drug-like properties. nih.govchemrxiv.org This approach has been applied to the N,5-diphenylthiophene-2-carboxamide scaffold to explore new chemical space and improve biological activity.

Scaffold Hopping: The central thiophene ring can be replaced by other heterocycles. For example, replacing thiophene with furan (B31954) or pyridine (B92270) in dicarboxamide structures alters the geometry and hydrogen-bonding capabilities of the molecule. researchgate.net Non-classical bioisosteres like replacing a benzene ring with a thiophene are common, as they share similar sizes and electronic properties but can have different metabolic profiles. fiveable.me

Functional Group Replacement: The carboxamide group itself can be swapped for a bioisostere. In a study on hepatitis B virus capsid assembly effectors, replacing a carboxamide with a thiocarboxamide, cyano, or ester group was explored. While strong binding was retained with the thiocarboxamide and esters, the antiviral activity was often reduced or lost, indicating that the carboxamide is the preferred group for that specific target. nih.gov Other research has successfully used moieties like a 4-hydroxy-1,2,3-triazole as a bioisostere for a carboxylic acid, demonstrating the potential for novel replacements. rsc.org

Pharmacophore Modeling and Ligand-Based Drug Design Insights

Pharmacophore modeling and ligand-based drug design are powerful computational techniques used to understand the essential structural features required for a molecule's biological activity and to design new, more potent compounds. In the context of N,5-diphenylthiophene-2-carboxamide and its analogues, these approaches provide valuable insights into their structure-activity relationships (SAR). While specific pharmacophore models for N,5-diphenylthiophene-2-carboxamide are not extensively documented in publicly available research, we can infer a likely pharmacophore based on studies of related thiophene-2-carboxamide derivatives.

A pharmacophore is an abstract representation of the key molecular interaction points that are necessary for a ligand to bind to a specific biological target and elicit a response. nih.govdergipark.org.tr These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. nih.gov By analyzing the common structural motifs of active thiophene-2-carboxamide analogues, a general pharmacophore model can be constructed.

For the thiophene-2-carboxamide scaffold, key pharmacophoric features can be identified. The carboxamide linker itself is a crucial element, with the oxygen atom acting as a hydrogen bond acceptor and the N-H group serving as a hydrogen bond donor. The thiophene ring and the phenyl rings attached to it and the nitrogen atom contribute to hydrophobic and aromatic interactions, which are often critical for anchoring the ligand within the binding pocket of a target protein.

Ligand-based drug design often begins with the identification of a "hit" compound, from which analogues are synthesized and their activities are compared to build an SAR profile. This information is then used to refine the pharmacophore model. For instance, studies on N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors have utilized ligand-based design to significantly enhance potency. nih.gov Molecular docking simulations, a key component of ligand-based design, help to visualize the binding mode and rationalize the activity of new analogues. nih.gov

Inferred Pharmacophore for N,5-diphenylthiophene-2-carboxamide:

Based on the general features of related compounds, a putative pharmacophore for N,5-diphenylthiophene-2-carboxamide would likely include:

One Hydrogen Bond Donor (HBD): The N-H group of the carboxamide.

One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxamide.

Two Aromatic/Hydrophobic Regions (AR/H): The phenyl group at the 5-position of the thiophene ring and the N-phenyl group.

One Aromatic Ring (AR): The thiophene ring itself.

The spatial arrangement of these features is critical for biological activity. The relative orientation of the phenyl rings with respect to the central thiophene-2-carboxamide core would define the three-dimensional shape of the molecule and its complementarity to a biological target.

Structure-Activity Relationship Insights from Analogue Studies:

SAR studies on various thiophene-2-carboxamide derivatives have provided valuable data for refining pharmacophore models and guiding ligand-based design. The following table summarizes key findings from the literature on related compounds, which can be extrapolated to understand the potential impact of modifications to the N,5-diphenylthiophene-2-carboxamide scaffold.

| Compound Series | Key Structural Modifications | Impact on Activity | Inference for N,5-diphenylthiophene-2-carboxamide |

| N-(thiazol-2-yl)-2-thiophene carboxamides | Introduction of a thiazole (B1198619) ring at the carboxamide nitrogen. | Enhanced inhibitory activity against Abl kinase. nih.gov | The nature of the substituent on the carboxamide nitrogen is critical. Replacing the phenyl group with other heterocycles could modulate activity and selectivity. |

| Thiophene-2-carboxamide Schiff base derivatives | Extension of the N-phenyl group with a hydrazone linkage and various substituted aromatic rings. | Para-substitution on the benzene ring with electronegative groups enhanced cholinesterase inhibition. researchgate.net | Substitution on the N-phenyl ring of N,5-diphenylthiophene-2-carboxamide could significantly influence its biological profile. |

| 3-Amino/Hydroxy/Methyl-thiophene-2-carboxamides | Substitution at the 3-position of the thiophene ring. | Amino-substituted derivatives showed higher antioxidant and antibacterial activity compared to hydroxyl or methyl analogues. nih.gov | The electronic properties of substituents on the thiophene ring are important. Introducing electron-donating or withdrawing groups could tune the activity. |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | Replacement of the thiophene ring with a thienopyridine core. | The presence of electron-withdrawing or -donating groups on the N-phenyl ring affected FOXM1 inhibitory activity. researchgate.net | The core heterocyclic scaffold plays a role in determining activity. Modifications to the thiophene ring itself could lead to new biological activities. |

These findings underscore the importance of systematic structural modifications in exploring the chemical space around the thiophene-2-carboxamide core. For N,5-diphenylthiophene-2-carboxamide, ligand-based drug design efforts would likely focus on:

Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on either the N-phenyl or the 5-phenyl ring to probe for additional interactions within a target's binding site.

Modification of the Carboxamide Linker: While generally conserved, minor modifications could be explored, although this might disrupt the key hydrogen bonding interactions.

Replacement of the Phenyl Groups: Substituting one or both phenyl rings with other aromatic or heteroaromatic systems to alter the electronic and steric properties of the molecule. mdpi.com

Mechanistic Studies of Biological Interactions of N,5 Diphenylthiophene 2 Carboxamide

Investigations into Enzyme Inhibition Mechanisms

Derivatives of thiophene-2-carboxamide have been the subject of numerous studies to understand their interactions with various enzymes. These investigations are crucial for elucidating the mechanisms of action and for the development of targeted therapeutic agents.

Specific Enzyme Targets

Research has identified several specific enzyme targets for N,5-diphenylthiophene-2-carboxamide and its analogues. These include kinases, IκB kinase (IKK-2), and 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2).

Kinases: Thiophenecarboxamide ureas have been identified as inhibitors of Checkpoint Kinase 1 (CHK1), a key enzyme in the cellular response to DNA damage. researchgate.net A structure-based approach has been utilized to understand the interaction between these inhibitors and kinases like JNK1 and CHK1. researchgate.net Furthermore, certain thiophene-2-carboxamide derivatives have shown inhibitory activity against other kinases, and a kinase profile has been identified that can predict chromosome damage induced by small molecule kinase inhibitors. plos.org For instance, N-benzylated 5-hydroxybenzothiophene-2-carboxamides have been developed as multi-targeted inhibitors of Dyrk and Clk kinases, which are implicated in cancer cell division and survival. nih.gov

IKK-2: Thiophene-2-carboxamide derivatives have been recognized as potent lead inhibitors of IKK-2. nih.gov The synthesis of 5-substituted 2-[(aminocarbonyl)amino]-3-thiophene carboxamides has provided promising candidates for IKK-2 inhibitors, such as TPCA-1. researchgate.net Patents also describe thiophene (B33073) carboxamide compounds as inhibitors of the IKK-2 enzyme. google.comgoogle.com

17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2): N,5-diphenylthiophene-2-carboxamides are among the structural classes of inhibitors for 17β-HSD2, with some compounds exhibiting IC50 values in the nanomolar range. uni-saarland.de The inhibition of 17β-HSD2 is considered a promising strategy for treating osteoporosis, as this enzyme is responsible for inactivating estradiol (B170435) and testosterone. nih.govnih.gov Studies have focused on optimizing 2,5-thiophene amides to develop highly potent and selective 17β-HSD2 inhibitors. nih.gov Research has also aimed to discover compounds that inhibit both the human and murine orthologs of 17β-HSD2 to facilitate preclinical studies. nih.govresearchgate.net

Reversible vs. Irreversible Inhibition

The nature of enzyme inhibition, whether reversible or irreversible, is a critical factor in drug design.

Reversible Inhibition: Reversible inhibitors bind to enzymes through non-covalent interactions and can dissociate from the enzyme, allowing it to regain activity. libretexts.orgsigmaaldrich.com Many enzyme inhibitors, including those for N-acylethanolamine-hydrolyzing acid amidase (NAAA), function through reversible mechanisms. nih.gov This type of inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. libretexts.orgaklectures.com

Irreversible Inhibition: Irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation. aklectures.comnih.gov This "suicide inhibition" occurs when the inhibitor is chemically reactive within the active site. libretexts.org While historically viewed with caution due to potential toxicity, irreversible covalent drugs have gained significant attention in recent drug discovery. nih.gov For example, certain inhibitors of hNAAA have been shown to act in a covalent and irreversible manner. nih.gov

Kinetic Analysis of Enzyme Inhibition

Kinetic analysis is essential for characterizing the mechanism of enzyme inhibition and quantifying the inhibitor's potency.

Determining Kinetic Parameters: Graphical methods and nonlinear regression analysis are used to analyze enzyme kinetic data. nih.govenzyme-modifier.ch These methods allow for the determination of key parameters such as the Michaelis constant (Km), the maximum velocity (Vmax), and the inhibition constant (Ki). nih.govsigmaaldrich.com The inhibition constant, Ki, represents the inhibitor concentration required to produce 50% inhibition and is a crucial measure of an inhibitor's potency. sigmaaldrich.com

Identifying Inhibition Type: The type of inhibition (competitive, non-competitive, uncompetitive) can be identified by analyzing how the inhibitor affects the enzyme's kinetic parameters. nih.gov For instance, in competitive inhibition, the apparent Km is increased while Vmax remains unchanged. libretexts.org In non-competitive inhibition, Vmax is decreased, but Km is unaffected. sigmaaldrich.com Uncompetitive inhibition leads to a decrease in both Vmax and Km. libretexts.org

Structure-Activity Relationship (SAR): Kinetic data from various derivatives of a lead compound are used to establish a structure-activity relationship (SAR). This helps in understanding how different chemical modifications affect the inhibitory activity. For example, in the 2,5-thiophene amide class of 17β-HSD2 inhibitors, the inhibitory activity was found to be highly dependent on the substitution pattern. nih.gov

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, N,5-diphenylthiophene-2-carboxamide and its derivatives have been investigated for their ability to bind to and modulate the function of various receptors.

Specific Receptor Targets

A1 Adenosine (B11128) Receptor: 2-aminothiophene derivatives have been identified as allosteric enhancers of the A1 adenosine receptor (A1AR). researchgate.netnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site for the endogenous ligand (adenosine), offering a more subtle way to regulate receptor activity. nih.govmdpi.com The A1AR is a G protein-coupled receptor (GPCR) involved in various physiological processes in the cardiovascular and nervous systems. nih.govdiva-portal.org

C3a Receptors: While direct studies on N,5-diphenylthiophene-2-carboxamide and C3a receptors are not prevalent in the provided context, the general class of carboxamides has been explored for interactions with various receptors.

Somatostatin (B550006) Receptor Subtype 4 (sst4): The sst4 receptor, another GPCR, is involved in processes like inflammation and pain. nih.gov It is a target for the development of novel anti-inflammatory and analgesic drugs. mdpi.com While direct binding of N,5-diphenylthiophene-2-carboxamide to sst4 is not explicitly detailed, the study of related compounds on somatostatin receptors highlights the potential for this chemical class to interact with GPCRs. Studies have shown that sst4 can interact with other somatostatin receptor subtypes, such as sst2, to modulate neuronal activity and memory formation. nih.gov

HBV Capsid Protein: Thiophene carboxamide derivatives have been investigated as capsid assembly modulators (CAMs) for the Hepatitis B virus (HBV). mdpi.com These compounds target the HBV core protein (Cp), disrupting the proper assembly of the viral capsid, which is a critical step in the viral life cycle. nih.govnih.gov The goal is to inhibit HBV replication and potentially lead to a cure for chronic HBV infection. nih.govnih.gov

Ligand-Receptor Interaction Analysis

Molecular Docking: Molecular docking is a computational technique used to predict the binding mode of a ligand to a receptor. smolecule.com This method was employed to investigate the interaction of thiophene-2-carboxamide derivatives with their target proteins. nih.gov For instance, docking studies were used to understand how novel pyrazole-thiophene carboxamide derivatives interact with succinate (B1194679) dehydrogenase, an important enzyme in fungal respiration. sioc-journal.cn Similarly, docking was used in the design of 17β-HSD3 inhibitors to predict the binding directionality of the compounds. cam.ac.uk In the context of HBV, molecular modeling and docking were used to analyze the interaction of 5-aminothiophene-2,4-dicarboxamide analogues with the HBV core protein. nih.gov

Binding Affinity: Binding affinity describes the strength of the interaction between a ligand and its receptor. It is often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). For example, N,5-diphenylthiophene-2-carboxamides have been shown to inhibit 17β-HSD2 with IC50 values in the nanomolar range. uni-saarland.de In the development of HBV capsid assembly effectors, analogues of 5-amino-3-methylthiophene-2,4-dicarboxamide were identified that strongly bind to the core protein and potently inhibit HBV replication at nanomolar concentrations. nih.gov Similarly, radioligand binding assays are used to determine the affinity of compounds for receptors like the adenosine receptors. diva-portal.org The crystal structure of a fluoride (B91410) complex of a N,N'-diphenylthiophene-2,5-biscarboxamide derivative has been solved, revealing how the thiophene CH protons are involved in anion complexation. researchgate.net

Molecular Mechanisms of Anticancer Activity

The anticancer properties of thiophene carboxamide derivatives, including compounds structurally related to N,5-diphenylthiophene-2-carboxamide, are a subject of intensive research. These investigations have begun to unravel the complex molecular pathways through which these compounds exert their cytotoxic effects on cancer cells.

Cell Cycle Modulation and Apoptosis Induction

A primary mechanism by which thiophene carboxamide derivatives exhibit anticancer activity is through the disruption of the normal cell cycle progression and the induction of programmed cell death, or apoptosis.

Studies on various thiophene carboxamide derivatives have demonstrated their ability to cause cell cycle arrest, particularly at the G2/M phase. researchgate.netsemanticscholar.org This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. For instance, certain ortho-amino thiophene carboxamide derivatives were found to cause an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis, alongside a G2/M phase arrest in hepatocellular carcinoma (HepG-2) and colorectal adenocarcinoma (HCT-116) cell lines. semanticscholar.org

The induction of apoptosis is a key outcome of treatment with these compounds. The apoptotic process is often initiated through the activation of caspases, a family of cysteine proteases that execute the cell death program. Research has shown that some thiophene carboxamide derivatives can significantly activate caspase-3 and caspase-7. researchgate.netmdpi.com This activation is frequently linked to the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Specifically, an increase in the Bax/Bcl-2 ratio is observed, signifying a shift towards a pro-apoptotic state. researchgate.netsemanticscholar.org Furthermore, these compounds can induce mitochondrial depolarization, a key event in the intrinsic apoptotic pathway. mdpi.com

Table 1: Effects of Thiophene Carboxamide Derivatives on Cell Cycle and Apoptosis

| Compound Type | Cancer Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Ortho-amino thiophene carboxamides | HepG-2, HCT-116 | Cell cycle arrest at G2/M, Apoptosis | Accumulation in sub-G1 phase, Increased p53, Increased Bax/Bcl-2 ratio, Caspase-3/7 activation | researchgate.netsemanticscholar.org |

Modulation of Cellular Signaling Pathways

The anticancer effects of N,5-diphenylthiophene-2-carboxamide and its analogs are also attributed to their ability to interfere with crucial cellular signaling pathways that govern cancer cell growth, proliferation, and survival.

A significant target identified for some thiophene carboxamides is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netsemanticscholar.org VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively disrupt the tumor's blood supply. Certain ortho-amino thiophene carboxamide derivatives have shown potent inhibitory activity against VEGFR-2, with IC50 values in the low micromolar range. semanticscholar.org

Other signaling pathways may also be involved. For example, some thiophene derivatives have been investigated for their potential to inhibit protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer cell proliferation. mdpi.com The modulation of such signaling molecules can have a cascading effect, ultimately leading to the observed anticancer outcomes.

Specific Protein-Protein or Protein-DNA Interactions

The direct interaction with specific proteins is a fundamental aspect of the mechanism of action for many therapeutic agents. In the case of thiophene carboxamide derivatives, a notable interaction is the inhibition of tubulin polymerization. researchgate.netsemanticscholar.org

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The proper functioning of the mitotic spindle is critical for cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to the G2/M cell cycle arrest and subsequent apoptosis. researchgate.netsemanticscholar.org Studies have shown that certain thiophene carboxamide derivatives can achieve significant inhibition of β-tubulin polymerization. semanticscholar.org This mechanism is similar to that of established anticancer agents like Combretastatin A-4 (CA-4). mdpi.com

While direct DNA interaction has been observed for some thiophene derivatives, the primary mechanism for many anticancer thiophene carboxamides appears to be through protein interactions rather than direct DNA binding. researchgate.net

Molecular Insights into Antimicrobial Activity

Beyond their anticancer potential, thiophene-2-carboxamide derivatives have also demonstrated promising antimicrobial properties. The molecular mechanisms underlying their antibacterial and antifungal activities are being actively explored.

Antibacterial Mechanisms

The antibacterial action of thiophene-2-carboxamide derivatives is influenced by their specific chemical structures. Structure-activity relationship (SAR) studies have provided insights into the features that enhance their antibacterial efficacy. nih.gov

One key finding is that the nature of the substituent at the 3-position of the thiophene ring plays a crucial role. For instance, 3-amino thiophene-2-carboxamide derivatives generally exhibit higher antibacterial activity compared to their 3-hydroxy or 3-methyl counterparts. nih.gov This suggests that the amino group is important for the compound's interaction with bacterial targets. These compounds have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov

The general mechanisms by which antibacterial agents work include inhibition of cell wall synthesis, disruption of membrane integrity, inhibition of protein or nucleic acid synthesis, and interference with metabolic pathways. mdpi.comlumenlearning.com While the precise molecular targets for many thiophene-2-carboxamide derivatives are still under investigation, their activity against a range of bacteria suggests they may act on fundamental cellular processes.

Table 2: Antibacterial Activity of Substituted Thiophene-2-Carboxamide Derivatives

| Substituent at 3-position | Bacterial Strains | Activity Level | Reference |

|---|---|---|---|

| Amino | S. aureus, B. subtilis, P. aeruginosa | High | nih.gov |

| Hydroxy | S. aureus, B. subtilis, P. aeruginosa | Moderate | nih.gov |

Antifungal Mechanisms

The antifungal activity of thiophene carboxamide derivatives has also been documented, with research pointing towards specific enzymatic inhibition.

A prominent mechanism of antifungal action for a class of pyrazole-thiophene carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH). sioc-journal.cn SDH is a key enzyme in both the citric acid cycle and the electron transport chain, playing a vital role in cellular respiration. By inhibiting SDH, these compounds disrupt the fungus's energy production, leading to growth inhibition. This mechanism is characteristic of a class of fungicides known as SDHIs. sioc-journal.cn

These compounds have demonstrated efficacy against various plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. sioc-journal.cn Molecular docking studies have supported the interaction of these compounds with the SDH enzyme, providing a structural basis for their antifungal activity. sioc-journal.cn The general mechanisms for antifungal drugs often involve targeting unique components of fungal cells, such as ergosterol (B1671047) in the cell membrane or enzymes involved in cell wall synthesis. ebsco.com

The antioxidant potential of thiophene derivatives has garnered significant interest, with research indicating that these compounds can act as effective free radical scavengers. nih.govresearchgate.net The specific mechanisms and the role of structural features in the antioxidant capacity of N,5-diphenylthiophene-2-carboxamide can be understood by examining related thiophene-2-carboxamide structures.

Free Radical Scavenging Pathways

The primary mechanism by which thiophene-2-carboxamide derivatives exert their antioxidant activity is through the scavenging of free radicals, which are highly reactive species that can cause oxidative damage to cells. nih.govmdpi.com This process helps to mitigate oxidative stress, a condition linked to various pathological states. nih.govresearchgate.net

Studies on various thiophene-2-carboxamide derivatives have demonstrated their ability to scavenge free radicals, including the stable 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical and hydroxyl radicals. mdpi.comasianpubs.org For instance, certain furan (B31954)/thiophene-2-carboxamide compounds have shown significant DPPH scavenging activity, with one derivative exhibiting 98.93% scavenging compared to the standard antioxidant, ascorbic acid. bohrium.comtrdizin.gov.trdergipark.org.tr Similarly, thiophene-tethered benzothiazepines have displayed excellent DPPH and hydroxyl radical scavenging potencies. asianpubs.org

The antioxidant action is believed to involve the donation of a hydrogen atom or an electron from the antioxidant molecule to the free radical, thereby neutralizing it. The thiophene ring, with its electron-rich nature due to the presence of the sulfur atom, plays a crucial role in this process. nih.gov The delocalization of electrons within the aromatic system of the thiophene and attached phenyl rings contributes to the stabilization of the resulting antioxidant radical, making the parent molecule an effective radical scavenger. researchgate.net

Role of Structural Features in Antioxidant Potency

The antioxidant activity of thiophene-2-carboxamide derivatives is significantly influenced by the nature and position of substituents on both the thiophene and the N-phenyl rings. nih.govresearchgate.net Structure-activity relationship (SAR) studies on related compounds provide insights into the features that enhance antioxidant potency.

The carboxamide moiety is considered essential for the antioxidant activity of these compounds. nih.gov It is suggested that the two protons on the primary amide are crucial for activity, as their replacement with other groups leads to a significant reduction in protective effects against cellular damage. nih.gov

The presence of electron-donating groups on the phenyl ring attached to the carboxamide nitrogen generally enhances antioxidant activity. For example, methoxy (B1213986) groups at the para and meta positions have been shown to result in good antioxidant activity compared to electron-withdrawing groups. nih.gov This is further supported by studies on N-phenylbenzo[b]thiophene-2-carboxamide derivatives, where compounds with a methoxyphenol pharmacophore exhibited notable DPPH scavenging activity. nih.gov